5-(Azidomethyl) arauridine

Description

Overview of Nucleoside Analogues and their Biological Significance

Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides—the fundamental building blocks of DNA and RNA. acs.org These analogues typically contain strategic modifications to the nucleobase (the purine (B94841) or pyrimidine (B1678525) ring) or the sugar moiety (ribose or deoxyribose). rsc.orgacs.org These alterations are key to their function, allowing them to act as probes or inhibitors in various biological processes. numberanalytics.comnih.gov

The biological significance of nucleoside analogues is vast. They are widely used as therapeutic agents, particularly as antiviral and anticancer drugs. numberanalytics.comnih.gov For instance, compounds like Acyclovir and Zidovudine function by inhibiting viral replication. numberanalytics.com In research, analogues such as Bromodeoxyuridine (BrdU) and EdU (5-ethynyl-2'-deoxyuridine) are used to label newly synthesized DNA, enabling the study of processes like cell proliferation. numberanalytics.com The effectiveness of these analogues stems from their ability to be recognized and incorporated into nucleic acids by cellular enzymes, thereby introducing a unique chemical marker or causing termination of the growing DNA or RNA chain. rsc.orgnumberanalytics.com The synthesis of these complex molecules is often challenging, requiring innovative chemical and biocatalytic methods. rsc.orgrsc.org

Evolution of Click Chemistry in Biomolecular Research

"Click chemistry" is a concept introduced by K. Barry Sharpless in 2001, describing a class of chemical reactions that are rapid, efficient, and highly specific. pcbiochemres.compcbiochemres.com These reactions are characterized by high yields, simple reaction conditions (often in benign solvents), and the easy removal of byproducts. ntu.edu.sg The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) group with another containing a terminal alkyne to form a stable triazole linkage. pcbiochemres.comsoton.ac.uk

The evolution of click chemistry has had a profound impact on biomolecular research. nih.gov Its biocompatibility allows for the specific labeling of biomolecules within complex cellular environments. pcbiochemres.comntu.edu.sg The first generation of click chemistry relied on a copper catalyst, which, while effective, could be toxic to living cells. pcbiochemres.compcbiochemres.com This led to the development of a second generation, known as strain-promoted azide-alkyne cycloaddition (SPAAC), which is metal-free and thus more suitable for live-cell imaging. pcbiochemres.comsoton.ac.uk Click chemistry has become an indispensable tool for attaching probes like fluorescent dyes or biotin (B1667282) to proteins, nucleic acids, and other biomolecules, facilitating their detection, isolation, and analysis. nih.govmdpi.com

Contextualization of 5-(Azidomethyl)arauridine within Nucleoside Analogue and Click Chemistry Paradigms

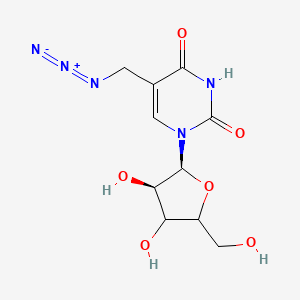

5-(Azidomethyl)arauridine is a synthetic nucleoside analogue that perfectly embodies the convergence of the two paradigms discussed above. It is a modified version of uridine (B1682114) where the sugar is arabinose instead of ribose, and a key azidomethyl group (-CH₂N₃) is attached to the C5 position of the uracil (B121893) base. This compound is designed specifically for use as a chemical reporter in biological systems. medchemexpress.commedchemexpress.com

The significance of 5-(Azidomethyl)arauridine lies in its dual nature. As a nucleoside analogue, it can be metabolized by cells and incorporated into newly synthesized RNA. nih.gov The crucial feature is its azide group, which serves as a "handle" for click chemistry. medchemexpress.commedchemexpress.com Once incorporated into RNA, the azide-modified transcripts can be selectively tagged through a click reaction with a molecule containing an alkyne group. medchemexpress.com This alkyne-bearing molecule can be a fluorescent dye for imaging, or a biotin tag for affinity purification and subsequent analysis. jenabioscience.com

This compound allows researchers to specifically label and study nascent RNA synthesis with high temporal and spatial resolution. soton.ac.uk It can be used in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, offering flexibility for different experimental setups. medchemexpress.com For example, the related deoxy-version, 5-(azidomethyl)-2′-deoxyuridine (AmdU), is used to label newly synthesized DNA. jenabioscience.comresearchgate.net The development of such molecules highlights the synergy between nucleoside chemistry and bioorthogonal reactions to create powerful tools for exploring the dynamic processes of the cell. nih.gov

Data Tables

Table 1: Chemical Properties of 5-(Azidomethyl)arauridine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| 5-(Azidomethyl)arauridine | C₁₀H₁₃N₅O₆ | 299.24 | RNA metabolic labeling |

| 5-(Azidomethyl)-uridine-5'-triphosphate (5-AmUTP) | C₁₀H₁₆N₅O₁₅P₃ | 539.18 (free acid) | Enzymatic RNA labeling |

| 5-(Azidomethyl)-2'-deoxyuridine (AmdU) | C₁₀H₁₃N₅O₅ | 283.24 | DNA metabolic labeling |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O6 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

5-(azidomethyl)-1-[(2S,3R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5?,6?,7-,9+/m1/s1 |

InChI Key |

ZAFBFGDCEFQDFD-URUNJKECSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H](C(C(O2)CO)O)O)CN=[N+]=[N-] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5 Azidomethyl Arauridine

Synthetic Routes for Azidomethyl Functionalization of Arauridine Scaffolds

The introduction of an azidomethyl group at the C5 position of arauridine typically commences from a precursor, 5-(hydroxymethyl)arauridine. The general approach involves the conversion of the hydroxymethyl group into a more reactive leaving group, which is subsequently displaced by an azide (B81097) nucleophile.

One common strategy is the tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, a related compound, which yields a mixture of mono- and ditosylated nucleosides. These tosylated derivatives can then be converted to their corresponding azidomethyl analogs. nih.gov A more selective method involves the formation of a 5-(bromomethyl) intermediate, followed by the displacement of the bromide with lithium azide. nih.gov

A direct synthesis of 5-azidomethyl pyrimidine (B1678525) nucleosides has also been reported via a dehydroxyazidation reaction, offering a more streamlined approach. nih.gov

The stereoselective synthesis of arauridine analogs is crucial to ensure the correct configuration at the 2'-position of the arabinofuranosyl ring. While specific methodologies for 5-(azidomethyl)arauridine are not extensively detailed in the available literature, the synthesis of related arabinofuranosyl nucleosides provides insight into the strategies employed.

For instance, the synthesis of 1-methyl-5-(3-azido-2,3-dideoxy-2-fluoro-β-D-arabinofuranosyl)uracil involved the conversion of a 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl precursor. nih.gov The stereochemistry of the arabinose sugar is established prior to the introduction of the azide group, ensuring the desired stereoisomer is obtained.

The general approach to synthesizing arabinonucleosides often involves the use of arabinofuranosyl donors with appropriate protecting groups that direct the stereochemical outcome of the glycosylation reaction.

The presence of multiple hydroxyl groups on the arabinose sugar necessitates a robust protecting group strategy to ensure regioselective functionalization at the C5 position of the uracil (B121893) base. The selection of protecting groups is critical to prevent unwanted side reactions and to allow for their selective removal under mild conditions.

For the synthesis of related 5-substituted uridine (B1682114) analogs, the 5'-hydroxyl group is often protected with an acid-labile dimethoxytrityl (DMT) group, while the 2'- and 3'-hydroxyl groups can be protected with silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), or as acetals. In the context of arabinonucleosides, silylene acetals have been used to protect the 3',5'-hydroxyls simultaneously.

The choice of protecting groups must be compatible with the reaction conditions for introducing the azidomethyl group. For example, if a bromination step is involved, the protecting groups must be stable under those conditions. Similarly, they must withstand the conditions of the subsequent azide displacement.

| Protecting Group | Typical Position | Removal Conditions |

| Dimethoxytrityl (DMT) | 5'-OH | Mild acid (e.g., dichloroacetic acid) |

| tert-Butyldimethylsilyl (TBDMS) | 2'-OH, 3'-OH | Fluoride source (e.g., TBAF) |

| Acetyl (Ac) | 2'-OH, 3'-OH, 5'-OH | Basic conditions (e.g., ammonia) |

| Benzoyl (Bz) | Nucleobase, Hydroxyls | Basic conditions (e.g., ammonia) |

| Silylene Acetal | 3',5'-OH | Acidic conditions |

Post-Synthetic Modifications and Conjugation Chemistry of 5-(Azidomethyl)arauridine

The azide group of 5-(azidomethyl)arauridine serves as a chemical handle for a variety of bioorthogonal conjugation reactions, allowing for the attachment of reporter molecules, affinity tags, or other biomolecules. researchgate.netsemanticscholar.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for forming a stable triazole linkage between an azide and a terminal alkyne. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.orgmdpi.com

In a typical CuAAC protocol involving an azide-modified nucleoside, a copper(I) catalyst is used, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). nih.gov Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the copper(I) catalyst and enhance reaction rates. rsc.org

| Component | Typical Concentration/Ratio | Purpose |

| 5-(Azidomethyl)arauridine | 1 equivalent | Azide source |

| Terminal Alkyne | 1-2 equivalents | Alkyne source |

| CuSO₄ | 0.1-1 equivalent | Copper(II) source |

| Sodium Ascorbate | 1-5 equivalents | Reducing agent |

| Ligand (e.g., THPTA) | 1-5 equivalents relative to copper | Stabilizes Cu(I) and accelerates reaction |

| Solvent | Aqueous buffer or organic solvent mixture | Reaction medium |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free alternative to CuAAC that utilizes strained cyclooctynes to react with azides. magtech.com.cn The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it particularly suitable for applications in living systems. uu.nl

Various cyclooctyne reagents have been developed with different reactivities and solubilities, including dibenzocyclooctynes (DIBO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO). uu.nlnih.gov The reaction rate of SPAAC is dependent on the specific cyclooctyne and the steric and electronic properties of the azide. nih.gov

| Cyclooctyne Reagent | Key Features |

| Dibenzocyclooctyne (DIBO) | High stability and good reactivity |

| Bicyclo[6.1.0]nonyne (BCN) | Smaller size, good reactivity |

| Difluorinated Cyclooctyne (DIFO) | Enhanced reactivity due to electron-withdrawing fluorine atoms |

Beyond cycloaddition reactions, the azide group of 5-(azidomethyl)arauridine can participate in other orthogonal bioconjugation reactions.

The Staudinger ligation is a notable example, involving the reaction of an azide with a phosphine (B1218219) derivative. nih.gov This reaction proceeds in two steps: the initial formation of an aza-ylide intermediate, followed by an intramolecular reaction to form a stable amide bond. biosyn.com A key advantage of the Staudinger ligation is its high specificity and the bioorthogonal nature of both the azide and phosphine groups. nih.gov Modified phosphines have been developed to improve reaction kinetics and water solubility for biological applications. biosyn.com

Molecular and Cellular Mechanisms of 5 Azidomethyl Arauridine Activity

Enzymatic Recognition and Processing by Nucleic Acid Modifying Enzymes

The transformation of 5-(Azidomethyl)arauridine from an exogenous compound to a building block of DNA is a multi-step process mediated by various nucleic acid modifying enzymes. This enzymatic processing is critical for its ultimate function.

DNA polymerases, the enzymes responsible for DNA synthesis, can recognize the triphosphate form of 5-(Azidomethyl)arauridine as a substrate. medchemexpress.com Because of its structural similarity to thymidine (B127349), it is accepted into the active site of these enzymes during the replication process. jenabioscience.com While wild-type DNA polymerases may incorporate such analogues with varying efficiency, engineered polymerases have been developed to enhance the incorporation of modified nucleotides, such as those with azidomethyl groups. biorxiv.org Studies on related thymidine analogues show that enzymes like human or E. coli DNA polymerases can incorporate modified nucleosides into DNA strands. researchgate.net The fidelity of DNA replication relies on the ability of polymerases to select correct nucleotides, a process involving conformational changes within the enzyme. frontiersin.org The introduction of an unnatural analogue like 5-(Azidomethyl)arauridine leverages this mechanism.

Table 1: General Properties of 5-(Azidomethyl)arauridine and Related Analogues

| Property | Description | Reference(s) |

|---|---|---|

| Analogue Type | Thymidine Analogue | medchemexpress.commedchemexpress.commedchemexpress.com |

| Key Feature | Contains an azide (B81097) (-N3) group | medchemexpress.com |

| Primary Use | Labeling and tracking DNA synthesis | medchemexpress.com |

| Chemical Reactivity | Azide group allows for Click Chemistry reactions (CuAAC or SPAAC) | medchemexpress.commedchemexpress.com |

| Cell Permeability | The related compound 5-AmdU is cell permeable, suggesting similar properties. | jenabioscience.com |

Phosphorylation Pathways of the Arauridine Nucleoside Analogue

For a nucleoside analogue to be incorporated into DNA, it must first be converted into its triphosphate form. This is typically achieved through a series of phosphorylation events catalyzed by cellular kinases. mdpi.com While specific kinases for 5-(Azidomethyl)arauridine are not detailed in the provided research, the general pathway for nucleoside analogues is well-established. mdpi.comneb.com

Monophosphorylation: A nucleoside kinase (NK) or deoxynucleoside kinase (dNK) catalyzes the first phosphorylation step, converting the nucleoside into a nucleoside monophosphate (NMP). mdpi.com

Diphosphorylation: An NMP kinase (NMPK) then adds a second phosphate (B84403) group, yielding a nucleoside diphosphate (B83284) (NDP). mdpi.com

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) adds the third phosphate group, producing the active nucleoside triphosphate (NTP) that can be used by DNA polymerases. mdpi.com

The commercial availability of 5-Azidomethyl-UTP, the triphosphate version of a related uridine (B1682114) analogue, confirms that this multi-step phosphorylation is a viable process. jenabioscience.com

Table 2: Presumed Enzymatic Phosphorylation Pathway

| Step | Enzyme Class | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| 1 | Nucleoside Kinase (NK) | 5-(Azidomethyl)arauridine | 5-(Azidomethyl)arauridine-monophosphate | mdpi.com |

| 2 | NMP Kinase (NMPK) | 5-(Azidomethyl)arauridine-monophosphate | 5-(Azidomethyl)arauridine-diphosphate | mdpi.com |

Incorporation Dynamics into Replicating DNA

The ultimate fate of the activated 5-(Azidomethyl)arauridine triphosphate is its incorporation into the genetic material of the cell, a process that requires it to be transported into the cell and subsequently into the nucleus.

Once converted to its triphosphate form, 5-(Azidomethyl)arauridine acts as a substrate for DNA polymerases during the S-phase of the cell cycle. jenabioscience.com It is incorporated into newly synthesized DNA strands in place of the natural nucleoside, thymidine. medchemexpress.commedchemexpress.comjenabioscience.com This "insertional activity" allows for the metabolic labeling of replicating DNA. medchemexpress.com Because the azide group is a bioorthogonal chemical handle, the newly synthesized, azide-functionalized DNA can be detected through click chemistry reactions, enabling researchers to visualize and quantify DNA synthesis. medchemexpress.comjenabioscience.com

The journey of 5-(Azidomethyl)arauridine begins with its passage across the cell membrane. The related compound 5-azidomethyl-2'-deoxyuridine (B518367) (5-AmdU) is known to be cell-permeable, suggesting that 5-(Azidomethyl)arauridine can also enter the cell. jenabioscience.com Modifications at the C5 position of uracil (B121893), such as the addition of a fluorine atom in 5-fluorouracil (B62378) (5-FU), can enhance lipophilicity and facilitate passage across the lipid bilayer of the cellular membrane. nih.gov

Following uptake into the cytoplasm, the nucleoside analogue undergoes the previously described enzymatic phosphorylation. The resulting triphosphate must then be transported into the nucleus, where DNA replication occurs. Studies using fluorescently labeled nanoparticles to deliver the analogue 5-FU have shown that the therapeutic agent localizes within the cell nuclei. oatext.com This nuclear localization is essential for the compound's incorporation into the host cell's DNA. oatext.com

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Synonym(s) |

|---|---|

| 5-(Azidomethyl)arauridine | - |

| 5-Azidomethyl-2'-deoxyuridine | 5-AmdU |

| 5-fluorouracil | 5-FU |

| 5-Ethynyl-2'-deoxyuridine (B1671113) | 5-EdU |

| 5-Bromo-2'-deoxyuridine (B1667946) | BrdU |

| Vidarabine | ara-A, arabinosyladenine |

| 5-aza-deoxycytidine | - |

| Thymidine | - |

| Uridine | - |

Applications of 5 Azidomethyl Arauridine in Dna Labeling and Replication Studies

Methodologies for DNA Synthesis Tracking and Visualization

The ability to track and visualize DNA synthesis provides invaluable insights into cell cycle kinetics and proliferation. AmdU, with its capacity for bioorthogonal labeling, offers a versatile platform for these applications.

Microscopic Techniques for In Situ Detection of Labeled DNA

Fluorescence microscopy is a powerful technique for visualizing the spatial distribution of newly synthesized DNA within individual cells and tissues. The use of AmdU allows for robust labeling and high-resolution imaging of cellular DNA. nih.gov The process begins with incubating cells or organisms with AmdU, which is incorporated into the DNA of proliferating cells. Following this metabolic labeling, the cells are fixed and permeabilized. The incorporated azide (B81097) groups are then detected by reacting them with a fluorescently-labeled alkyne or a strained cyclooctyne (B158145) derivative via a click reaction. lumiprobe.comlumiprobe.com This covalent attachment of a bright, photostable fluorophore to the DNA enables detailed microscopic analysis.

This method offers excellent structural preservation because, unlike techniques that rely on antibodies for detection (such as with BrdU), it does not require harsh DNA denaturation steps (e.g., acid or heat treatment) that can disrupt cellular architecture. rsc.org The small size of the click chemistry reagents allows for efficient penetration into cells and tissues, facilitating the labeling of complex structures. The resulting images can reveal patterns of DNA replication within the nucleus, identify proliferating cells within a population, and provide detailed views of replicating viral DNA within host cells. rsc.org

Flow Cytometry-Based Analysis of DNA Replication Activity

Flow cytometry is a high-throughput technique used to analyze the characteristics of thousands of cells per second. When coupled with AmdU labeling, it becomes a powerful tool for analyzing DNA replication at the population level. lumiprobe.com Similar to its application in microscopy, cells are first pulsed with AmdU to label the DNA of those in S-phase. After fixation and permeabilization, a fluorescent azide is "clicked" onto the AmdU-labeled DNA. The cells are then analyzed by a flow cytometer, which measures the fluorescence intensity of each individual cell.

The resulting data can be displayed as a histogram, where the fluorescence intensity corresponds to the amount of AmdU incorporated, thus identifying cells in S-phase. nih.gov By co-staining with a total DNA dye like DAPI or propidium (B1200493) iodide, a two-dimensional plot can be generated that clearly distinguishes cells in the G1, S, and G2/M phases of the cell cycle. pnas.orgthermofisher.com This allows for a quantitative analysis of the cell cycle distribution of a population, providing insights into the effects of various treatments or conditions on cell proliferation. Studies have utilized flow cytometry to compare the cell-cycle impact of AmdU to other nucleoside analogs like cytarabine (B982) (ara-C) and EdU, revealing distinct patterns of cell cycle perturbation for each compound. pnas.org

Quantitative Assessment of DNA Synthesis Rates

AmdU labeling can be used not only to identify proliferating cells but also to quantitatively assess the rate of DNA synthesis. The intensity of the fluorescent signal generated after the click reaction is directly proportional to the amount of AmdU incorporated into the DNA. Therefore, a higher fluorescence intensity indicates a higher rate of DNA synthesis.

This quantitative information can be obtained from both fluorescence microscopy and flow cytometry data. In microscopy, image analysis software can be used to measure the mean fluorescence intensity within the nuclei of labeled cells. In flow cytometry, the mean fluorescence intensity of the S-phase population provides a robust measure of the average rate of DNA synthesis across thousands of cells. nih.gov This approach allows for the comparison of DNA synthesis rates between different cell types, or in response to drug treatments or other experimental manipulations. For example, a reduction in mean fluorescence intensity after treatment with a cytotoxic agent would suggest an inhibition of DNA synthesis.

Table 1: Representative Data for Quantitative Assessment of DNA Synthesis via AmdU Labeling Coupled with Flow Cytometry

| Cell Treatment | Mean Fluorescence Intensity (S-Phase, Arbitrary Units) | Interpretation |

| Control | 15,000 | Baseline DNA synthesis rate. |

| Drug X (10 µM) | 7,500 | 50% reduction in DNA synthesis rate. |

| Growth Factor Y | 22,500 | 50% increase in DNA synthesis rate. |

This table is illustrative and demonstrates the principle of using fluorescence intensity to quantify DNA synthesis rates. Actual values would be determined experimentally.

Pulse-Chase Labeling Experiments for Cell Cycle Analysis

Pulse-chase experiments are a classic method for studying the dynamics of cellular processes over time. neb.com In the context of cell cycle analysis, a "pulse" of a labeled nucleoside is administered to a cell population to mark the cohort of cells that are in S-phase at that moment. This is followed by a "chase" with an unlabeled nucleoside (like thymidine) to prevent further incorporation of the label. By tracking the labeled cohort of cells as they progress through the G2, M, and into the next G1 phase, the duration of these cell cycle phases can be determined. nih.govwikipedia.org

AmdU is well-suited for pulse-chase experiments, particularly in dual-labeling protocols with other nucleoside analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). rsc.orgnih.gov Because the detection of AmdU (via click chemistry) and BrdU (via antibodies) are orthogonal, the two labels can be visualized independently within the same cell. thermofisher.com For instance, a short pulse of AmdU can be followed by a chase period, and then a second pulse with BrdU. mdpi.comnih.gov This allows for the precise identification of cells that were in S-phase during the first pulse, the second pulse, or both, providing a detailed snapshot of cell cycle progression. thermofisher.commdpi.com This type of analysis can reveal subtle changes in the length of the S-phase and other cell cycle parameters. nih.gov

Table 2: Example Protocol and Interpretation of a Dual-Labeling Pulse-Chase Experiment with AmdU and BrdU

| Time | Experimental Step | Labeled Population | Interpretation |

| 0h | Pulse with AmdU (30 min) | AmdU+ | Cells in S-phase at time 0. |

| 0.5h - 2.5h | Chase with thymidine (B127349) | - | Cells progress through the cell cycle. |

| 2.5h | Pulse with BrdU (30 min) | BrdU+ | Cells in S-phase at time 2.5h. |

| 3h | Fix and analyze cells | AmdU+ only, BrdU+ only, AmdU+/BrdU+ | Cells that left S-phase, entered S-phase, or remained in S-phase, respectively. |

Probing DNA Repair Mechanisms via Azide-Tagged Nucleosides

The incorporation of modified nucleosides can serve as a tool to investigate the intricate pathways of DNA repair. When these analogs are integrated into the genome, they can be perceived by the cell as DNA damage, thereby triggering a repair response. Studying which repair pathways are activated, or whether the analog is resistant to repair, provides valuable information about these mechanisms.

A key question regarding any new nucleoside analog is whether it is recognized and removed by the cell's DNA repair machinery. A study investigating the interaction of several thymidine analogs with the nucleotide excision repair (NER) pathway found a crucial difference between EdU and AmdU. pnas.org While the widely used EdU was discovered to be a substrate for NER, meaning it is recognized as damage and excised from the DNA, AmdU was not. pnas.orgpnas.org This finding is significant as it suggests that AmdU is more stable within the genome and its presence does not inherently trigger this specific repair pathway, making it a more inert tracer for DNA synthesis in some contexts.

Furthermore, azide-modified nucleosides like 5-azidomethyl pyrimidine (B1678525) derivatives have been explored for their potential to act as radiosensitizers. nih.govmdpi.com Research has shown that radiation can induce the formation of reactive nitrogen-centered radicals from the azido (B1232118) group of these incorporated nucleosides. nih.govmdpi.com These radicals can then cause additional DNA damage, augmenting the effects of radiation therapy, particularly in hypoxic cancer cells. mdpi.com This application demonstrates how azide-tagged nucleosides can be used not only to track DNA but also to actively participate in and probe the mechanisms of DNA damage and repair in a therapeutic context.

Investigation of Dna Structure and Dynamics Using 5 Azidomethyl Arauridine Probes

Analysis of Chromatin Structure and Organization

The organization of DNA into chromatin is a dynamic process that dictates gene accessibility and regulation. Probing this architecture requires methods that can capture the spatial arrangement and temporal changes of chromatin fibers. The incorporation of modified nucleosides like 5-(Azidomethyl)arauridine offers a potential avenue for such investigations.

The principle behind using 5-(Azidomethyl)arauridine for chromatin analysis lies in its metabolic incorporation into newly synthesized DNA. Once integrated, the azide (B81097) group serves as a handle for "click" chemistry. This allows for the attachment of fluorescent dyes, which can be used to visualize the dynamics of chromatin during processes like replication and condensation. frontiersin.org Furthermore, by attaching affinity tags, specific chromatin regions synthesized within a certain timeframe can be isolated and analyzed. This approach is conceptually similar to techniques like Chromatin Immunoprecipitation (ChIP), which uses antibodies to pull down proteins bound to specific DNA regions. thermofisher.comresearchgate.netbiocompare.comnih.gov

While specific studies detailing the use of 5-(Azidomethyl)arauridine for genome-wide chromatin organization analysis are still emerging, the methodology is well-established with other labeled nucleosides. For instance, the analysis of SMCHD1, a chromatin modifier, has been performed using ChIP-seq to map its genomic binding sites, revealing its role in gene regulation. d-nb.info The ability to specifically label and pull down newly synthesized DNA containing 5-(Azidomethyl)arauridine could provide a temporal dimension to such studies, allowing researchers to investigate how chromatin structure is re-established after DNA replication.

The dynamic nature of chromatin, which can exist in both condensed and open states, is crucial for its function. frontiersin.orgnih.govbiorxiv.org The use of probes like 5-(Azidomethyl)arauridine could potentially be used to study the dynamics of these states. For example, by pulse-labeling cells with the nucleoside and then using click chemistry to attach a fluorescent reporter, the movement and reorganization of recently replicated chromatin domains could be tracked in living cells.

Table 1: Potential Applications of 5-(Azidomethyl)arauridine in Chromatin Analysis

| Application | Description | Potential Outcome |

| Pulse-Chase Labeling | Cells are incubated with 5-(Azidomethyl)arauridine for a short period, followed by a "chase" with unlabeled thymidine (B127349). The labeled DNA can then be visualized or isolated at different time points. | Tracking the movement and condensation of newly replicated chromatin domains over time. |

| Affinity Purification of Nascent Chromatin | Following incorporation of 5-(Azidomethyl)arauridine, click chemistry is used to attach a biotin (B1667282) tag. Biotinylated chromatin can then be purified using streptavidin beads. | Identification of proteins and histone modifications associated with newly replicated chromatin. |

| High-Resolution Imaging | Click chemistry is used to attach super-resolution compatible fluorophores to the incorporated 5-(Azidomethyl)arauridine. | Visualization of fine chromatin structures and their organization at the nanoscale. |

Studies on DNA Damage Response Pathways

The cellular response to DNA damage is a complex network of signaling pathways that detect lesions, arrest the cell cycle, and initiate repair. nih.gov Understanding these pathways is critical for cancer research and the development of therapeutic strategies. biotech-asia.org Nucleoside analogues can be employed to study these processes, either by inducing damage themselves or by acting as probes to monitor repair.

While some thymidine analogues, like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), have been shown to be recognized and excised by the nucleotide excision repair (NER) pathway, the behavior of 5-(Azidomethyl)arauridine in this context is not yet fully characterized. nih.gov The NER pathway is responsible for removing bulky DNA adducts that distort the DNA double helix. nih.govbbau.ac.inlibretexts.orggenome.jpresearchopenworld.comencyclopedia.pub If 5-(Azidomethyl)arauridine is recognized as damage, it could be used to study the kinetics and efficiency of the NER pathway.

Conversely, if it is not readily repaired, its presence in DNA could be used to track the fate of specific DNA strands during damage and repair processes induced by other agents. For example, cells could be labeled with 5-(Azidomethyl)arauridine before being exposed to a DNA damaging agent. By using click chemistry to attach a fluorescent marker to the labeled DNA, researchers could visualize the recruitment of repair proteins to the sites of damage in relation to the labeled strands.

Another major repair pathway is base excision repair (BER), which deals with smaller, non-helix-distorting base lesions. nih.govbbau.ac.increative-diagnostics.comnih.govwikipathways.org It is initiated by DNA glycosylases that recognize and remove the damaged base. creative-diagnostics.comnih.gov It is plausible that the bulky azidomethyl group of 5-(Azidomethyl)arauridine, if incorporated into DNA, could create a lesion that is recognized by a specific DNA glycosylase, thereby initiating the BER pathway. Investigating this would provide insights into the substrate specificity of these repair enzymes.

The stalling of DNA replication forks at sites of damage is a critical signal for the activation of DNA damage response pathways. nih.gov Studies with the related compound 5-azacytidine (B1684299) have shown that its incorporation can lead to the formation of covalent adducts with DNA methyltransferases, which in turn block DNA replication. nih.gov It is conceivable that the incorporation of 5-(Azidomethyl)arauridine could similarly impede the progression of DNA polymerase, leading to replication stress and the activation of checkpoint kinases like ATR and Chk1.

Table 2: Potential Research Questions Addressable with 5-(Azidomethyl)arauridine in DNA Damage Response

| Research Question | Experimental Approach | Potential Findings |

| Is 5-(Azidomethyl)arauridine recognized and repaired by the NER pathway? | Incorporate the analogue into the DNA of NER-proficient and NER-deficient cells and measure its persistence over time. | Determine if the analogue is a substrate for NER and can be used to study its efficiency. |

| Does the incorporation of 5-(Azidomethyl)arauridine induce a DNA damage response? | Label cells with the analogue and probe for the activation of key damage response proteins like γH2AX, ATM, and ATR. | Elucidate whether the analogue itself is genotoxic and activates specific repair pathways. |

| Can 5-(Azidomethyl)arauridine be used to track DNA repair in real-time? | Pre-label DNA with the analogue, induce damage with another agent, and use live-cell imaging to visualize the recruitment of fluorescently tagged repair proteins to the labeled DNA. | Provide spatio-temporal information on the assembly of DNA repair complexes. |

Interactions with DNA-Binding Proteins and Protein-DNA Complexes

The interaction of proteins with DNA is fundamental to virtually all aspects of genome function. Techniques that can map these interactions are crucial for understanding gene regulation. The azide group on 5-(Azidomethyl)arauridine makes it a prime candidate for use in photo-crosslinking studies to identify DNA-binding proteins. slideshare.net

Photo-crosslinking relies on the use of a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules. thermofisher.comresearchgate.net Aryl azides are a common type of photoreactive group used for this purpose. thermofisher.comnih.gov When incorporated into DNA in the form of 5-(Azidomethyl)arauridine, the azidomethyl group can be photo-activated to form a highly reactive nitrene intermediate. This nitrene can then covalently cross-link to any protein that is in close proximity to the modified base at the moment of UV exposure. photobiology.info

This approach allows for the "freezing" of transient or weak interactions between DNA and proteins. After cross-linking, the DNA-protein complexes can be isolated, and the identity of the cross-linked proteins can be determined by mass spectrometry. This can provide a snapshot of the proteins that are associated with specific regions of newly synthesized DNA.

Furthermore, by combining this with other techniques, it is possible to map the precise binding sites of these proteins. For example, after cross-linking and partial digestion of the DNA, the cross-linked protein-DNA adduct can be immunoprecipitated with an antibody against the protein of interest. The attached DNA fragment can then be sequenced, revealing the protein's binding site. This is analogous to ChIP-seq but with the added advantage of capturing interactions that might be lost during standard ChIP protocols. nih.govnih.govbiorxiv.orgdiva-portal.org

Studies using similar azido-modified nucleotides have successfully identified proteins interacting with DNA. For instance, photoreactive derivatives of adenine (B156593) nucleotides have been used to photocrosslink proteins to DNA, allowing for the analysis of the resulting adducts. slideshare.net This demonstrates the feasibility of using azido-containing nucleosides for mapping protein-DNA interactions.

Table 3: Methodologies for Studying Protein-DNA Interactions with 5-(Azidomethyl)arauridine

| Methodology | Description | Information Gained |

| Photo-Affinity Labeling | Cells are grown in the presence of 5-(Azidomethyl)arauridine to incorporate it into their DNA. Upon UV irradiation, the azide group forms a covalent bond with interacting proteins. | Identification of proteins that bind to newly synthesized DNA. |

| Cross-Linking and Immunoprecipitation (CLIP/ChIP) | After photo-crosslinking, specific DNA-binding proteins are immunoprecipitated along with the cross-linked DNA fragments. | Identification of the specific DNA sequences bound by a protein of interest. |

| Quantitative Mass Spectrometry | Following cross-linking and purification of DNA-protein adducts, the proteins are identified and quantified using mass spectrometry. | A comprehensive and quantitative profile of the proteome associated with nascent DNA. |

Comparative Studies with Other Nucleoside Analogues and Click Chemistry Probes

Comparison of Reactivity and Specificity with Other Azide-Containing Nucleosides

5-(Azidomethyl)arauridine is a thymidine (B127349) analogue that can be incorporated into replicating DNA and is utilized for tracking DNA synthesis. medchemexpress.commedchemexpress.com Its key feature is the azidomethyl group at the C5 position of the pyrimidine (B1678525) ring, which allows for detection via click chemistry reactions. medchemexpress.commedchemexpress.com This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com

The reactivity of azide-containing nucleosides in click chemistry is significantly influenced by the linker attaching the azide (B81097) to the nucleobase. For instance, 5-azido-2'-deoxyuridine (AdU), where the azide is directly attached to the pyrimidine ring, has a short half-life of 4 hours in water and shows minimal to no detectable labeling of cellular DNA. researchgate.net In contrast, the benzylic azide of 5-(azidomethyl)-2'-deoxyuridine (AmdU), a related compound to 5-(azidomethyl)arauridine, is stable in solution at 37°C and provides robust labeling of cellular DNA when used with fluorescent alkyne derivatives. researchgate.net This highlights the superior stability and reactivity of the azidomethyl configuration for cellular labeling applications.

The choice of click chemistry reaction also impacts the outcome. While CuAAC is highly efficient, the copper catalyst can be cytotoxic. nih.gov SPAAC reactions, which use strained cyclooctynes like DBCO or BCN, circumvent the need for a copper catalyst, making them more suitable for live-cell imaging. medchemexpress.comlumiprobe.com However, studies with AmdU have shown that the bulky nature of cyclooctynes used in SPAAC may lead to preferential labeling of single-stranded DNA sites, indicating a potential bias in detection compared to the smaller terminal alkynes used in CuAAC. soton.ac.uk

The position of the azido (B1232118) group on the nucleoside is also critical. For example, 6-azidomethyluridine, where the azidomethyl group is at the C6 position, cannot be incorporated into DNA by polymerases, unlike C5-substituted pyrimidine nucleosides. nih.gov This underscores the specificity of polymerases for modifications at the C5 position, which mimics the methyl group of thymidine.

Evaluation against Bromodeoxyuridine (BrdU) in DNA Labeling Assays

Bromodeoxyuridine (BrdU) is a long-established thymidine analogue used to label newly synthesized DNA. sigmaaldrich.comthermofisher.com Its detection, however, requires harsh DNA denaturation steps, such as acid treatment or nuclease digestion, to allow antibody access to the incorporated BrdU. thermofisher.com These treatments can degrade the sample and are often incompatible with the co-staining of other cellular antigens. thermofisher.com

In contrast, azide-containing probes like 5-(azidomethyl)arauridine and the related 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) offer a significant advantage. Their detection via click chemistry is rapid and occurs under mild conditions, preserving cellular architecture and allowing for multiplexing with other fluorescent probes. thermofisher.comnih.gov For example, the detection of EdU can be completed in as little as 30 minutes to 2 hours, compared to the 4 hours or more, often including an overnight incubation, required for BrdU detection. sigmaaldrich.comthermofisher.com

Studies directly comparing EdU with BrdU have shown that both methods have comparable sensitivity in detecting DNA synthesis. thermofisher.comnih.gov Both can detect DNA replication after a short 5-minute pulse labeling. thermofisher.com Furthermore, EdU and BrdU have been shown to co-localize to the same cells, confirming they label the same population of proliferating cells. nih.gov However, the mild detection chemistry of EdU results in superior performance in co-labeling experiments, for instance, with antibodies against cell cycle proteins like cyclin B1. thermofisher.com Given that 5-(azidomethyl)arauridine also utilizes click chemistry for detection, it shares these advantages over the traditional BrdU method.

| Feature | 5-(Azidomethyl) arauridine (via Click Chemistry) | Bromodeoxyuridine (BrdU) (via Immunohistochemistry) |

| Detection Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. medchemexpress.commedchemexpress.com | Antibody-based detection. thermofisher.com |

| DNA Denaturation | Not required. sigmaaldrich.comthermofisher.com | Required (e.g., acid, heat, or nuclease treatment). thermofisher.com |

| Assay Time | ~1.5-2 hours. sigmaaldrich.comthermofisher.com | ≥ 4 hours, often with overnight incubation. thermofisher.com |

| Sensitivity | High, comparable to BrdU. thermofisher.comnih.gov | High. thermofisher.com |

| Multiplexing | Highly compatible with other fluorescent probes and antibody staining. thermofisher.com | Limited compatibility due to harsh denaturation steps. thermofisher.com |

| Live-cell Imaging | Possible with SPAAC (copper-free) click chemistry. medchemexpress.comlumiprobe.com | Not feasible with antibody detection method. |

Assessment of Arauridine Scaffold Advantages over Deoxyuridine Analogues

The core structure of a nucleoside analogue, or its scaffold, plays a crucial role in its biological activity and metabolic fate. 5-(azidomethyl)arauridine is built on an arabinose sugar scaffold, which distinguishes it from deoxyuridine analogues like AmdU or EdU that possess a deoxyribose sugar. cymitquimica.com In arabinonucleosides, the 2'-hydroxyl group is in the "up" or ara configuration, which is an inversion compared to the "down" configuration in natural ribonucleosides. nih.gov

This structural modification can confer several advantages. The presence and configuration of the 2'-hydroxyl group can influence the molecule's interaction with cellular enzymes, such as polymerases and kinases, and can affect its metabolic stability. nih.govwikipedia.org For some nucleoside analogues, the arabinose configuration has been shown to be critical for their therapeutic effects, often leading to chain termination when incorporated into a growing DNA strand. wikipedia.org

While direct comparative studies detailing the specific advantages of the 5-(azidomethyl)arauridine scaffold over its deoxyuridine counterpart (AmdU) are not extensively detailed in the provided search results, the general principles of nucleoside analogue chemistry suggest potential differences. The ara-scaffold could potentially alter the efficiency of incorporation by DNA polymerases or affect the subsequent ligation step in click chemistry. Modifications to the sugar moiety are a common strategy in drug design to enhance efficacy or reduce toxicity. nih.govnih.gov For example, the 2'-fluoro-arabinose modification in (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) is another example of how modifying the sugar scaffold can create novel research tools. nih.gov The choice of an arauridine scaffold for this particular click chemistry probe suggests a deliberate design choice, likely aimed at optimizing its properties for DNA labeling.

Advanced Research Perspectives and Methodological Advancements

Integration of 5-(Azidomethyl)arauridine with Multi-Omics Approaches

Multi-omics integration aims to provide a comprehensive understanding of biological systems by combining data from different molecular layers, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comomicstutorials.com 5-(Azidomethyl)arauridine serves as a powerful tool for the specific analysis of the "replicatome," the entirety of a cell's newly synthesized DNA. By incorporating this thymidine (B127349) analogue into replicating DNA, researchers can precisely label and quantify DNA synthesis. medchemexpress.com

This targeted information can be integrated with other omics datasets to build more holistic models of cellular processes. frontiersin.org For instance, by correlating the rate of DNA synthesis (measured via 5-(Azidomethyl)arauridine incorporation) with global protein expression profiles (proteomics) or RNA transcript levels (transcriptomics), researchers can uncover novel relationships between cell cycle progression and other cellular functions. researchgate.netnih.gov This approach allows for the investigation of how various stimuli, such as drug treatments or environmental stressors, impact the intricate network of cellular replication, transcription, and translation. One could, for example, analyze how a drug that inhibits a specific protein kinase (identified through proteomics) subsequently affects the rate of DNA replication measured by the incorporation of the azide-modified nucleoside. bioanalysis-zone.com The integration of these datasets is crucial for moving beyond correlational studies to a more mechanistic understanding of complex diseases. mdpi.com

Table 1: Conceptual Framework for a Multi-Omics Study Using 5-(Azidomethyl)arauridine

| Omics Layer | Methodology | Information Gained | Integration Point |

| Replicatome | Metabolic labeling with 5-(Azidomethyl)arauridine followed by click chemistry and fluorescence detection. | Rate of DNA synthesis; identification of cells in S-phase. | Correlate the level of DNA synthesis with protein and transcript abundance under specific experimental conditions. |

| Transcriptome | RNA-Sequencing (RNA-Seq) | Global gene expression profiles; identification of differentially expressed genes. | Determine if changes in DNA replication are preceded or followed by specific transcriptional programs. |

| Proteome | Mass Spectrometry (e.g., SILAC, TMT) | Global protein abundance; post-translational modifications. | Identify protein expression changes (e.g., in cell cycle regulators or DNA repair enzymes) that coincide with altered DNA synthesis rates. nih.gov |

| Metabolome | Mass Spectrometry or NMR | Quantification of small molecule metabolites. | Assess how changes in metabolic pathways, particularly nucleotide metabolism, affect the availability of precursors for DNA synthesis. |

Development of Novel Imaging and Detection Strategies

The detection of incorporated 5-(Azidomethyl)arauridine is predicated on highly selective bioorthogonal reactions, colloquially known as "click chemistry". news-medical.net These reactions occur rapidly and selectively within the cellular environment without interfering with native biological processes. nih.govchempep.com The azide (B81097) group on the nucleoside analogue serves as a target for a probe molecule containing a complementary reactive group, most commonly an alkyne. nih.gov

Two primary strategies are employed for this purpose:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to covalently link an azide with a terminal alkyne, forming a stable triazole linkage. medchemexpress.comcsic.es While powerful, the potential cytotoxicity of the copper catalyst can be a limitation for studies in living organisms, though it remains a standard method for fixed cells. chempep.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide group. chempep.commedchemexpress.com This reaction is truly bioorthogonal and suitable for live-cell and in vivo imaging, although its reaction kinetics can be slower than CuAAC. chempep.com

These click reactions enable the attachment of various reporter molecules, most commonly fluorescent dyes, to the newly synthesized DNA. This allows for high-resolution imaging of DNA replication in individual cells and tissues. researchgate.net The development of new fluorogenic probes—which become fluorescent only upon reacting with the azide—further enhances detection sensitivity by reducing background noise.

Table 2: Comparison of Major Bioorthogonal Detection Strategies for Azide-Functionalized Probes

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Core Reaction | Azide + Terminal Alkyne → Triazole | Azide + Strained Cyclooctyne → Triazole |

| Catalyst Required | Yes (Copper(I)) nih.gov | No chempep.com |

| Reaction Kinetics | Very fast csic.es | Moderate to fast, depends on cyclooctyne used chempep.com |

| Live-Cell Compatibility | Limited due to potential copper toxicity chempep.com | High, truly bioorthogonal medchemexpress.com |

| Common Probes | Alkyne-functionalized fluorophores | Cyclooctyne-functionalized fluorophores (e.g., DBCO, BCN) medchemexpress.com |

| Primary Application | Fixed-cell imaging, in vitro labeling | Live-cell imaging, in vivo studies |

High-Throughput Screening Methodologies Utilizing Azide-Functionalized Probes

High-throughput screening (HTS) enables the rapid testing of thousands of compounds to identify molecules that modulate a specific biological process. eddc.sgassay.works 5-(Azidomethyl)arauridine is an ideal tool for developing HTS assays aimed at discovering inhibitors or enhancers of DNA synthesis and cell proliferation.

An HTS campaign using this probe would typically involve the following workflow:

Cells are seeded into multi-well plates (e.g., 96, 384, or 1536 wells).

A library of small molecules is added to the wells.

5-(Azidomethyl)arauridine is introduced, allowing it to be incorporated into the DNA of proliferating cells.

After an incubation period, the cells are fixed, permeabilized, and subjected to a click reaction with an alkyne-linked fluorophore.

Automated high-content imaging and analysis systems quantify the fluorescence intensity in each well, which is directly proportional to the amount of new DNA synthesis.

A reduction in fluorescence relative to controls indicates that a compound has inhibited DNA synthesis, marking it as a "hit." nih.gov This methodology provides a robust and quantifiable readout for cell proliferation and can be used to screen for novel anti-cancer agents or to study the mechanisms of compounds that affect the cell cycle. mdpi.com

Table 3: Hypothetical High-Throughput Screening Data for DNA Synthesis Inhibitors

| Compound ID | Description | Mean Fluorescence Intensity | % Inhibition | Classification |

| DMSO | Negative Control | 15,240 | 0% | Inactive |

| Aphidicolin | Positive Control (DNA Polymerase Inhibitor) | 980 | 93.6% | Hit |

| Cmpd-001 | Test Compound | 14,880 | 2.4% | Inactive |

| Cmpd-002 | Test Compound | 4,510 | 70.4% | Hit |

| Cmpd-003 | Test Compound | 9,130 | 40.1% | Inactive (Below Hit Threshold) |

| Cmpd-004 | Test Compound | 16,100 | -5.6% | Inactive |

Note: % Inhibition calculated as: [1 - (IntensityCompound - IntensityPositive Control) / (IntensityNegative Control - IntensityPositive Control)] * 100. A common hit threshold might be ≥50% inhibition.

Conclusion and Future Directions in 5 Azidomethyl Arauridine Research

Summary of Key Contributions to Chemical Biology

The primary contribution of 5-(azidomethyl)arauridine and its derivatives to chemical biology lies in their application as metabolic labels for nascent DNA. This approach offers a robust alternative to traditional methods like BrdU (5-Bromo-2'-deoxyuridine) incorporation. jenabioscience.com The key advantage of using azide-modified nucleosides is the bioorthogonality of the azide (B81097) group, which does not interfere with cellular processes and allows for highly specific detection.

One of the most significant aspects of AmdU is its superior chemical stability compared to other azido-nucleosides like 5-azido-2'-deoxyuridine (AdU). nih.gov AdU was found to be unstable in water, limiting its utility for labeling cellular DNA. nih.gov In contrast, the benzylic azide of AmdU demonstrates excellent stability under physiological conditions, leading to robust and reliable labeling of cellular DNA in living cells. nih.gov

The versatility of 5-(azidomethyl)arauridine is further demonstrated by its compatibility with different types of click chemistry reactions:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction allows for the attachment of a wide variety of reporter molecules, such as fluorophores or biotin (B1667282), that contain an alkyne group. nih.govmedchemexpress.commedchemexpress.com

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes (e.g., DBCO or BCN), which is particularly advantageous for in vivo studies where the cytotoxicity of copper is a concern. medchemexpress.commedchemexpress.comlumiprobe.com

These contributions have enabled high-resolution imaging of DNA replication in cells and tissues, providing valuable insights into cell cycle dynamics, DNA repair mechanisms, and developmental biology.

| Compound | Application | Key Feature |

| 5-(Azidomethyl) arauridine | DNA Synthesis Tracking | Thymidine (B127349) analogue with an azide group for click chemistry. medchemexpress.commedchemexpress.eu |

| 5-(Azidomethyl)-2'-deoxyuridine (AmdU) | Metabolic Labeling of DNA | Stable benzylic azide allows for robust labeling of cellular DNA. nih.govsigmaaldrich.com |

| 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | DNA Synthesis Monitoring | Alkyne-containing thymidine analogue requiring a copper catalyst for detection. jenabioscience.com |

| 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) | Measuring de novo DNA synthesis | Traditional thymidine analogue requiring antibody-based detection. jenabioscience.com |

Emerging Avenues for Research on Arauridine-Based Probes

The success of 5-(azidomethyl)arauridine as a DNA probe has opened up new avenues for the development and application of arauridine-based probes. Future research is likely to focus on expanding the utility of these molecules beyond general DNA labeling.

One promising area is the development of cell-type-specific labeling strategies. By engineering cells to express specific nucleoside kinases that preferentially phosphorylate the arauridine-based probe, researchers could achieve targeted labeling of DNA in specific cell populations within a complex tissue or organism. escholarship.org This would allow for the study of proliferation dynamics in distinct cell lineages during development, disease, and regeneration.

Furthermore, there is potential for creating multifunctional arauridine probes. These could be designed to not only label DNA but also to carry other functional moieties. For example, a probe could be synthesized with an additional chemical group that allows for cross-linking to DNA-binding proteins, enabling the simultaneous identification of replicating DNA and the proteins associated with the replication fork.

The application of arauridine-based probes in diagnostics is another emerging field. The ability to specifically label and detect proliferating cells could be harnessed for the development of new diagnostic tools for cancer, where uncontrolled cell division is a hallmark. Probes could be designed for use in imaging techniques to visualize tumors or to assess the efficacy of anti-proliferative drugs.

| Emerging Research Area | Potential Application |

| Cell-Specific Metabolic Labeling | Tracking DNA synthesis in specific cell populations in vivo. escholarship.org |

| Multifunctional Probes | Simultaneous labeling of nascent DNA and associated proteins. |

| Diagnostic Imaging | Visualization of proliferating tumor cells for cancer diagnosis. |

| High-Resolution Genomic Mapping | Mapping replication origins and timing with greater precision. |

Potential for Further Methodological Innovations

Continued innovation in the methodologies surrounding the use of 5-(azidomethyl)arauridine will be crucial for advancing its applications. One area ripe for improvement is the development of novel bioorthogonal reaction partners. While CuAAC and SPAAC are powerful, the development of new click reactions with even faster kinetics, higher specificity, and greater biocompatibility would further enhance the utility of arauridine probes, particularly for real-time imaging in living organisms.

Improvements in the synthesis of 5-(azidomethyl)arauridine and its derivatives could also make these tools more accessible to the research community. The development of more efficient and scalable synthetic routes would reduce the cost and effort required to produce these valuable chemical probes. mdpi.com

Another avenue for methodological innovation lies in the development of advanced imaging and analysis techniques. Combining the use of arauridine-based probes with super-resolution microscopy could provide unprecedented views of DNA replication and organization within the nucleus. Furthermore, integrating metabolic labeling with next-generation sequencing technologies could enable high-throughput analysis of DNA replication dynamics at a genome-wide scale. The development of novel fluorescent dyes with improved photophysical properties, such as increased brightness and photostability, will also be critical for enhancing the sensitivity and resolution of these methods. researchgate.netnih.gov The design of probes that can be activated by specific stimuli, such as light or a particular enzyme, could offer greater temporal and spatial control over the labeling process.

These methodological advancements, driven by the principles of chemical biology, will undoubtedly lead to new discoveries and a deeper understanding of the fundamental processes of life. nih.gov

Q & A

Q. What is the mechanism by which 5-(Azidomethyl) arauridine inhibits DNA methyltransferases (DNMTs), and how can this activity be experimentally validated?

- Methodological Answer : this compound is metabolized intracellularly to 5-aza-2′-deoxyuridine, which acts as a mechanism-based DNMT inhibitor. The metabolite incorporates into DNA during replication, forming covalent adducts with DNMTs, thereby blocking catalytic activity and inducing genome-wide demethylation . To validate this:

- Use in vitro DNMT activity assays (e.g., radioactive methyl-group incorporation) with synthetic DNA templates containing 5-aza-2′-deoxyuridine.

- Quantify global DNA methylation changes in treated cell lines (e.g., HCT-116) via LC-MS/MS or pyrosequencing .

- Confirm metabolic activation using LC-HRMS to detect 5-aza-2′-deoxyuridine in cell lysates .

Q. What synthetic protocols are recommended for producing this compound derivatives, and how are they characterized?

- Methodological Answer :

- Synthesis : Start with substituted pent-4-enoic acids (e.g., 4-(4-methoxyphenyl)pent-4-enoic acid) and react with hypervalent iodine reagents (e.g., PhI(OAc)₂) to form lactone intermediates, followed by azidomethylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields 60–75% purity.

- Characterization : Use ¹H/¹³C NMR (CDCl₃) for structural confirmation, IR for azide stretch (~2100 cm⁻¹), and ESI-HRMS for molecular weight validation .

Q. How should researchers confirm the structural integrity of this compound in experimental settings?

- Methodological Answer :

- NMR Analysis : Compare ¹H NMR chemical shifts (e.g., azidomethyl protons at δ 3.5–4.0 ppm) and coupling patterns to literature data .

- Mass Spectrometry : Use HRMS in positive ion mode (ESI+) to confirm [M+H]⁺ peaks (expected m/z: 283.24 for C₁₀H₁₃N₅O₅) .

- Stability Testing : Monitor azide decomposition via TLC or HPLC under storage conditions (-20°C, desiccated) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store lyophilized powder at -20°C in amber vials under argon to prevent moisture absorption and azide degradation. Avoid freeze-thaw cycles; prepare aliquots for single-use .

Q. How can researchers assess the incorporation of this compound into cellular DNA?

- Methodological Answer :

- Treat cells (e.g., HeLa) with 1–10 µM compound for 48 hours.

- Extract DNA and digest with nuclease P1/alkaline phosphatase.

- Analyze nucleosides via UPLC-MS/MS, monitoring for 5-aza-2′-deoxyuridine (retention time: 8.2 min; m/z 228→112) .

Advanced Research Questions

Q. How can contradictory reports on the efficacy of this compound in DNMT inhibition across cell types be resolved?

- Methodological Answer :

- Variable Control : Standardize cell culture conditions (e.g., passage number, media composition) and treatment duration.

- Dose-Response Analysis : Perform EC₅₀ calculations using DNMT activity assays (e.g., EpiQuik DNMT1 Kit) across cell lines (e.g., cancer vs. primary cells) .

- Metabolic Profiling : Compare intracellular conversion rates to 5-aza-2′-deoxyuridine via LC-MS in different cell models .

Q. What strategies optimize the metabolic activation of this compound in low-uptake cell models?

- Methodological Answer :

- Prodrug Design : Synthesize lipophilic prodrugs (e.g., 5′-POM esters) to enhance membrane permeability .

- Transport Inhibition : Co-treat with nucleoside transport inhibitors (e.g., dipyridamole) to reduce efflux.

- Metabolic Priming : Pre-treat cells with histone deacetylase inhibitors (e.g., SAHA) to upregulate activating enzymes .

Q. What analytical methods are most effective for detecting trace azido impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor for m/z 283→145 (parent) and potential impurities (e.g., 4′-azidomethyl biphenyl derivatives) .

- Mutagenicity Screening : Perform Ames tests (TA98 strain) to assess impurity genotoxicity per ICH M7 guidelines .

Q. How should researchers design experiments to evaluate genome-wide demethylation induced by this compound?

- Methodological Answer :

- Sequencing : Use whole-genome bisulfite sequencing (WGBS) or reduced-representation bisulfite sequencing (RRBS) in treated vs. control cells.

- Functional Analysis : Correlate demethylation hotspots with RNA-seq data to identify reactivated tumor suppressor genes (e.g., p16INK4a) .

- Time-Course Studies : Sample at 24, 48, and 72 hours to track dynamic methylation changes.

Q. What experimental frameworks are suitable for studying synergistic effects between this compound and other epigenetic modifiers?

- Methodological Answer :

- Combination Index (CI) : Use Chou-Talalay assays with HDAC inhibitors (e.g., vorinostat) or BET inhibitors (e.g., JQ1).

- Epigenetic Profiling : Perform ChIP-seq for H3K27ac or ATAC-seq to assess chromatin accessibility changes .

- In Vivo Validation : Test synergy in xenograft models with dual-agent dosing (e.g., 5 mg/kg this compound + 10 mg/kg vorinostat) .

Q. How can bioorthogonal chemistry be leveraged to track this compound incorporation in vivo?

- Methodological Answer :

- Click Chemistry : Administer this compound to mice, followed by IV injection of DBCO-Cy5. Perform fluorescence imaging or tissue-specific LC-MS to detect labeled DNA .

- Pre-Targeting : Use two-step protocols (compound administration → probe injection after 24h) to minimize off-target labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.